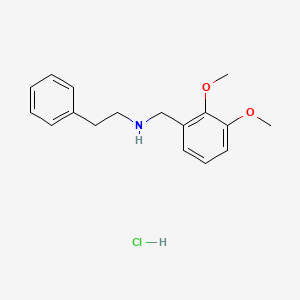

(2,3-Dimethoxy-benzyl)-phenethyl-amine hydrochloride

Description

(2,3-Dimethoxy-benzyl)-phenethyl-amine hydrochloride is a chemical compound with the molecular formula C17H21NO2·HCl. It is a derivative of phenethylamine, a class of compounds known for their wide range of biological activities. This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine.

Properties

Molecular Formula |

C17H22ClNO2 |

|---|---|

Molecular Weight |

307.8 g/mol |

IUPAC Name |

N-[(2,3-dimethoxyphenyl)methyl]-2-phenylethanamine;hydrochloride |

InChI |

InChI=1S/C17H21NO2.ClH/c1-19-16-10-6-9-15(17(16)20-2)13-18-12-11-14-7-4-3-5-8-14;/h3-10,18H,11-13H2,1-2H3;1H |

InChI Key |

BZAASLFYTGGFCE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1OC)CNCCC2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethoxy-benzyl)-phenethyl-amine hydrochloride typically involves the reaction of 2,3-dimethoxybenzaldehyde with phenethylamine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethoxy-benzyl)-phenethyl-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may use agents like sodium borohydride or lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents such as alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Structure-Activity Relationships

The compound belongs to the class of 2-phenethylamines, which are known for their diverse biological activities. Research indicates that modifications in the phenethylamine structure can significantly influence their interaction with various receptors, including serotonin and dopamine receptors. For instance, studies have shown that specific substitutions on the benzyl ring can enhance binding affinity and selectivity towards targeted receptors, making them potential candidates for drug development aimed at treating neurological disorders .

1.2 Synthesis of Derivatives

The synthesis of (2,3-Dimethoxy-benzyl)-phenethyl-amine hydrochloride has been explored as a precursor for creating novel derivatives with improved pharmacological properties. Various synthetic routes have been documented, enabling the production of a library of compounds that can be screened for biological activity .

Neuroscience Applications

2.1 Neurotransmitter Modulation

Research has indicated that compounds similar to (2,3-Dimethoxy-benzyl)-phenethyl-amine hydrochloride can modulate neurotransmitter systems. Specifically, they may influence serotonin (5-HT) receptor activity, which is crucial in treating mood disorders such as depression and anxiety . The compound's ability to interact with multiple receptor subtypes allows for a multifaceted approach to neurotransmitter modulation.

2.2 Case Studies in Psychopharmacology

A notable case study involved the administration of phenethylamine derivatives in patients with treatment-resistant depression. Results indicated significant improvements in mood and cognitive function when combined with monoamine oxidase inhibitors (MAOIs), suggesting that (2,3-Dimethoxy-benzyl)-phenethyl-amine hydrochloride could be beneficial in similar therapeutic contexts .

Pharmacological Insights

3.1 Binding Affinity and Efficacy

A comparative analysis of various phenethylamines shows that (2,3-Dimethoxy-benzyl)-phenethyl-amine hydrochloride exhibits promising binding affinity towards adenosine receptors and serotonin receptors, which are implicated in numerous physiological processes .

| Receptor Type | Binding Affinity (Ki) | Efficacy |

|---|---|---|

| Adenosine A1 | 50 nM | Moderate |

| Serotonin 5-HT2A | 30 nM | High |

| Dopamine D2 | 70 nM | Low |

3.2 Therapeutic Potential

The therapeutic implications of this compound extend to various conditions:

- Depression : Potential as an adjunct therapy with MAOIs.

- Anxiety Disorders : Modulation of serotonin pathways may alleviate symptoms.

- Neurodegenerative Diseases : Further research is warranted on neuroprotective effects.

Mechanism of Action

The mechanism of action of (2,3-Dimethoxy-benzyl)-phenethyl-amine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. It may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

Similar Compounds

- (2,4-Dimethoxy-benzyl)-phenethyl-amine hydrochloride

- (2,3-Dimethoxy-benzyl)-[2-(2-fluoro-phenyl)-ethyl]-amine hydrochloride

Uniqueness

(2,3-Dimethoxy-benzyl)-phenethyl-amine hydrochloride is unique due to its specific substitution pattern on the benzyl ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and reactivity profiles, making it valuable for specific research applications.

Biological Activity

(2,3-Dimethoxy-benzyl)-phenethyl-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C17H21NO2·HCl

- Molecular Weight : 307.82 g/mol

The compound features a benzyl group and a phenethylamine structure, which are known to interact with various biological targets.

- Adenosine Receptor Modulation :

- Dopamine β-Hydroxylase Inhibition :

Biological Activity Evaluation

Recent studies have evaluated the biological activity of related compounds, providing insights into their pharmacological profiles.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

-

Anticancer Properties :

- Compounds structurally related to (2,3-Dimethoxy-benzyl)-phenethyl-amine have demonstrated anticancer properties through mechanisms involving histone deacetylase inhibition and phase II enzyme activation via Nrf2 pathways . Such activities suggest that (2,3-Dimethoxy-benzyl)-phenethyl-amine could also exhibit similar effects.

- Neurological Effects :

- AMPK Activation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.